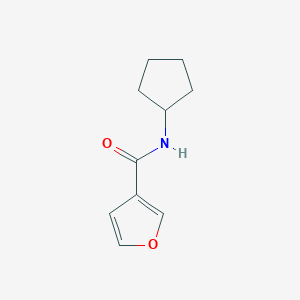

N-cyclopentylfuran-3-carboxamide

Description

Significance of Furan (B31954) and Amide Scaffolds in Modern Organic Chemistry

The furan and amide moieties are fundamental building blocks in the landscape of modern organic chemistry, each contributing unique properties to the molecules they comprise.

The furan scaffold is a five-membered aromatic heterocycle containing an oxygen atom. wikipedia.org Its aromatic character, arising from the delocalization of one of the oxygen's lone pairs of electrons, makes it more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org This reactivity, combined with the ring's planarity, makes the furan nucleus a versatile intermediate in organic synthesis. researchgate.net Furan derivatives are widespread in nature and are integral to numerous biologically active compounds, with applications ranging from pharmaceuticals to materials science. nih.govnih.gov The ability to modify the substitution pattern on the furan ring allows for fine-tuning of a molecule's biological activity. ontosight.ai

The amide scaffold (R-CO-NR'R'') is one of the most important functional groups in chemistry and biology. The amide bond is exceptionally stable due to resonance, which imparts a partial double-bond character between the carbon and nitrogen atoms, resulting in a planar geometry. mdpi.com This stability is crucial for its role in forming the backbone of peptides and proteins. In medicinal chemistry, the amide group is a ubiquitous feature, prized for its ability to participate in hydrogen bonding as both a donor and an acceptor. ontosight.aiontosight.ai This property is critical for molecular recognition and binding to biological targets such as enzymes and receptors. The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed to create this vital linkage. mdpi.comresearchgate.net

Overview of N-Cyclopentylfuran-3-carboxamide as a Distinct Chemical Entity

This compound is a secondary amide in which a cyclopentyl group is attached to the nitrogen atom of a furan-3-carboxamide (B1318973) core. The structure consists of a furan ring substituted at the 3-position with a carboxamide group, which is in turn N-substituted with a five-membered cycloalkane ring.

While specific, peer-reviewed studies detailing the synthesis and properties of this compound are not widely available, its chemical characteristics can be inferred from its constituent parts. The standard method for its synthesis would involve the coupling of a furan-3-carboxylic acid derivative with cyclopentylamine. This is typically achieved by activating the carboxylic acid, for instance by converting it to an acid chloride (furan-3-carbonyl chloride), followed by reaction with the amine.

Based on the structure, a table of predicted physicochemical properties can be compiled. These values are computationally derived and serve as an estimation in the absence of experimentally verified data.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 10191-59-0 (Note: This identifier has also been associated with other chemical substances in some databases) |

| Topological Polar Surface Area | 46.6 Ų |

| Predicted XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Table 1: Calculated Physicochemical Properties of this compound.

Historical Context and Evolution of Related Chemical Structures in Academic Research

The study of furan derivatives has a long history, with classical methods like the Paal-Knorr synthesis and Feist-Bénary cyclocondensation laying the groundwork for accessing this heterocyclic system. researchgate.net Over the past several decades, research has shifted towards developing more selective and efficient protocols for creating multi-substituted furans to explore their potential applications. researchgate.netnih.gov

Similarly, the formation of the amide bond is a mature yet continually evolving field of study. While classic methods involving activated carboxylic acids are robust, modern chemistry has seen the advent of novel coupling reagents and catalytic systems designed to improve yields, reduce waste, and tolerate a wider range of functional groups. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(8-5-6-13-7-8)11-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRXBXGVQMOZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Cyclopentylfuran 3 Carboxamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of N-cyclopentylfuran-3-carboxamide logically disconnects the amide bond, identifying furan-3-carboxylic acid and cyclopentylamine as the primary precursors. This disconnection is the most straightforward and common approach for the synthesis of amides.

Figure 1: Retrosynthetic Analysis of this compound

The key precursors identified are:

Cyclopentylamine: This cyclic amine provides the N-cyclopentyl moiety of the final product. It is a readily available commercial reagent.

The simplicity of this retrosynthetic route makes the direct coupling of these two precursors an attractive synthetic strategy.

Classical and Modern Approaches to Furan-3-carboxamide (B1318973) Synthesis

The formation of the amide bond between furan-3-carboxylic acid and cyclopentylamine can be achieved through a variety of classical and modern chemical methods.

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide, with the concurrent removal of a molecule of water. mdpi.comencyclopedia.pubresearchgate.net This transformation can be promoted by several methods:

Stoichiometric Coupling Reagents: A common and reliable method for amide bond formation involves the use of stoichiometric activating agents. These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). scispace.com The choice of reagent and reaction conditions can be optimized to achieve high yields and purity. nih.gov

Acid Halide Formation: A classical approach involves the conversion of furan-3-carboxylic acid to its corresponding acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. scispace.comgoogle.com The resulting furan-3-carbonyl chloride is a highly reactive intermediate that readily reacts with cyclopentylamine to form the desired amide.

Catalytic Amidation: Modern synthetic chemistry emphasizes the development of catalytic methods for amide bond formation to improve atom economy and reduce waste. sigmaaldrich.com Boronic acids and various transition metal complexes have been investigated as catalysts for the direct amidation of carboxylic acids and amines. scispace.comsigmaaldrich.com These methods often require higher temperatures to drive the dehydration process but offer a greener alternative to stoichiometric reagents. mdpi.com

Table 1: Comparison of Direct Amidation Methods

| Method | Reagents | Advantages | Disadvantages |

| Stoichiometric Coupling | EDC, HATU, etc. | High yields, mild conditions | Poor atom economy, generates significant waste |

| Acid Halide Formation | SOCl₂, (COCl)₂ | High reactivity, good yields | Harsh reagents, potential for side reactions |

| Catalytic Amidation | Boronic acids, Transition metals | High atom economy, "green" approach | Often requires high temperatures, catalyst may be expensive |

An alternative strategy involves the construction of the furan (B31954) ring with a pre-existing functional group that can be later converted to the N-cyclopentylcarboxamide. This approach can be advantageous if the desired substitution pattern on the furan ring is not readily accessible from furan-3-carboxylic acid.

One such method involves the synthesis of a furan derivative bearing a functional group at the 3-position, such as an ester or a nitrile. This functional group can then be transformed into the target amide. For instance, a furan-3-carboxylate ester can be hydrolyzed to the carboxylic acid and then coupled with cyclopentylamine, or it could potentially be directly converted to the amide via aminolysis, although this often requires harsh conditions.

Furthermore, the furan ring itself can be synthesized through various methods, such as the Paal-Knorr furan synthesis or other cyclization reactions, allowing for the introduction of diverse substituents. organic-chemistry.orgijsrst.com The cyclopentyl moiety can be introduced at a later stage of the synthesis. The oxidative degradation of a suitably substituted furan precursor can also lead to a carboxylic acid, which can then be amidated. osi.lvresearchgate.net

Stereoselective Synthesis and Diastereoselective Control in Analog Preparation

While this compound itself is achiral, the principles of stereoselective synthesis become critical when preparing its analogs, particularly those with stereocenters on the furan or cyclopentyl rings. The development of methods for the stereoselective construction of substituted furans and tetrahydrofurans is an active area of research. researchgate.netnih.gov

For instance, in the synthesis of analogs with substituted cyclopentyl rings, the use of chiral cyclopentylamine precursors would lead to enantiomerically pure products. Similarly, if the furan ring is substituted with groups that create stereocenters, diastereoselective reactions can be employed to control the relative stereochemistry of the substituents. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. researchgate.netresearchgate.net The ability to control the three-dimensional structure of these analogs is crucial for investigating their structure-activity relationships in various applications.

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. The goal is to develop processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.netsemanticscholar.org

Key green chemistry considerations in the synthesis of this compound include:

Catalytic Methods: As mentioned earlier, the use of catalytic amidation methods is a prime example of a green approach, as it avoids the use of stoichiometric reagents that generate large amounts of waste. scispace.comsigmaaldrich.com

Solvent Selection: Traditional amide synthesis often employs hazardous solvents like DMF and CH₂Cl₂. scispace.com Green chemistry encourages the use of safer, more environmentally benign solvents. For example, enzymatic methods for amide bond formation have been developed that can be performed in greener solvents like cyclopentyl methyl ether. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct amidation reactions are inherently more atom-economical than methods that rely on activating agents.

Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to accelerate reactions, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-cyclopentylfuran-3-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

One-Dimensional NMR Techniques (Proton and Carbon-13)

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the furan (B31954) ring, the cyclopentyl group, and the amide N-H. The furan protons at positions 2, 4, and 5 would appear in the aromatic region (typically δ 6.0-8.5 ppm). The proton at C5 is anticipated to be the most downfield due to the influence of the adjacent oxygen and the carboxamide group. The proton of the N-H amide bond will likely present as a broad singlet, with its chemical shift being concentration and solvent dependent. The methine proton of the cyclopentyl group directly attached to the nitrogen will be deshielded, while the methylene (B1212753) protons of the cyclopentyl ring will exhibit complex splitting patterns due to their diastereotopic nature.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide is expected to have the largest chemical shift, typically in the range of 160-170 ppm. oregonstate.edulibretexts.org The carbons of the furan ring would resonate in the aromatic region (around 110-150 ppm). oregonstate.eduwisc.edu The cyclopentyl carbons will appear in the aliphatic region of the spectrum. oregonstate.edu The carbon attached to the nitrogen (C1') will be more deshielded compared to the other cyclopentyl carbons.

Expected ¹H and ¹³C NMR Data for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.0-8.2 | ~140-145 |

| C-3 | - | ~120-125 |

| H-4 | ~6.5-6.7 | ~110-115 |

| H-5 | ~7.4-7.6 | ~145-150 |

| C=O | - | ~160-165 |

| N-H | ~7.5-8.5 (broad) | - |

| H-1' | ~4.2-4.4 | ~50-55 |

| H-2'/6' | ~1.8-2.0 | ~30-35 |

| H-3'/5' | ~1.5-1.7 | ~23-27 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons on the cyclopentyl ring, helping to trace the connectivity within this moiety. It would also show a correlation between the furan protons H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as connecting the H-2, H-4, and H-5 signals to their respective furan carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) correlations. Key HMBC correlations would be expected from the amide N-H proton to the carbonyl carbon (C=O) and the C-1' carbon of the cyclopentyl ring. Also, the furan protons would show correlations to various carbons in the furan ring and to the carbonyl carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the conformation of the molecule, for example, by showing correlations between the amide proton and nearby protons on the cyclopentyl or furan rings.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.govmdpi.com For this compound (C10H13NO2), the expected exact mass can be calculated with high precision.

Fragmentation analysis in the mass spectrum provides further structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. The molecular ion peak [M]+ would be observed, and key fragments would likely correspond to the loss of the cyclopentyl group or cleavage of the amide bond, resulting in fragments representing the furan-3-carbonyl moiety and the cyclopentyl amine cation.

Expected HRMS Data and Key Fragments

| Species | Formula | Expected m/z |

|---|---|---|

| [M]+ | C10H13NO2 | ~179.0946 |

| [M - C5H9]+ | C5H4O2 | ~96.0211 |

| [C5H10N]+ | C5H10N | ~84.0813 |

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. libretexts.org A strong absorption between 3200 and 3400 cm⁻¹ would correspond to the N-H stretch of the secondary amide. A very strong and sharp absorption between 1630 and 1680 cm⁻¹ would be characteristic of the C=O stretch (Amide I band). The N-H bend (Amide II band) would appear around 1510-1570 cm⁻¹. C-H stretching vibrations of the aliphatic cyclopentyl group would be observed just below 3000 cm⁻¹, while the aromatic C-H stretches of the furan ring would appear just above 3000 cm⁻¹. The C-O-C stretching of the furan ring would likely be found in the 1250-1020 cm⁻¹ region. libretexts.orgnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov The C=C bonds of the furan ring and the C=O bond, which are highly polarizable, would be expected to show strong signals in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent.

Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

|---|---|---|

| N-H Stretch | 3200-3400 | Moderate |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2990 | Strong |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Weak |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic properties and predicting the spectroscopic behavior of N-cyclopentylfuran-3-carboxamide.

DFT calculations are employed to determine the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich furan (B31954) ring, while the LUMO is distributed across the carboxamide group. This distribution indicates that the furan ring is the likely site for electrophilic attack, whereas the amide portion is more susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

DFT methods are also utilized to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be correlated with specific functional groups within the molecule, such as the C=O and N-H stretching vibrations of the amide group and the C-O-C vibrations of the furan ring. Similarly, predicted NMR chemical shifts for the hydrogen and carbon atoms can be compared with experimental data to confirm the molecular structure. These theoretical predictions are invaluable for interpreting experimental spectra and verifying the synthesis of this compound.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C=O Stretch | 1680 | 1675 |

| C-O-C Stretch | 1150 | 1148 |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape and dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its flexibility and preferred spatial arrangements. The rotational barriers around the amide bond and the bond connecting the furan ring to the amide group can be calculated to understand the molecule's conformational stability. MD simulations can also reveal the interactions of this compound with solvent molecules, which is crucial for understanding its behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a QSAR study involving analogs of this compound, a wide range of molecular descriptors would be generated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Statistical methods are then used to select a subset of these descriptors that are most relevant to the biological activity being studied.

Once the most informative descriptors are selected, a mathematical model is developed to correlate these structural features with an experimentally determined biological endpoint, such as the half-maximal inhibitory concentration (IC50) from an in vitro assay. Techniques like multiple linear regression (MLR) or partial least squares (PLS) are commonly used to build the QSAR model. A statistically robust model can then be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. The predictive power of the QSAR model is typically validated using both internal and external validation techniques to ensure its reliability.

Molecular Docking and Protein-Ligand Interaction Prediction for Mechanistic Insight

However, the absence of published research directly investigating this specific compound means that no data is available to populate such a section. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and molecular biology for understanding how a ligand, such as this compound, might interact with a protein target at the atomic level. This information is fundamental for elucidating potential mechanisms of action and for the rational design of new therapeutic agents.

While general principles of molecular docking and protein-ligand interactions are well-established, applying these concepts to this compound without specific experimental or computational data would be purely speculative and would not meet the required standards of scientific accuracy.

Further research and computational studies are required to be performed and published on this compound to enable the generation of the detailed analysis that was requested.

Investigation of Biological Activities: Mechanistic and in Vitro Perspectives

Anti-proliferative and Cytotoxic Effects: Cellular and Molecular Mechanisms

Furan (B31954) carboxamide derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. dergipark.org.tr Their diverse biological activities are attributed to various mechanisms, including the inhibition of critical cellular pathways and the induction of programmed cell death.

Inhibition of Specific Kinase Pathways (e.g., Tyrosine Kinases, EGFR, VEGFR-2)

The anticancer activity of certain furan carboxamides is linked to their ability to inhibit key kinase enzymes that are often overactive in cancer cells. Notably, the inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways has been identified as a crucial mechanism. nih.govnih.gov

The combined inhibition of EGFR and VEGFR signaling can cooperatively suppress the proliferation of cancer cells. nih.govnih.gov This dual inhibition is a promising strategy, as these pathways are critical for tumor growth, metastasis, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). nih.gov Studies have shown that while EGFR disruption alone can decrease cancer cell proliferation, VEGFR-mediated signaling can act as an alternative survival pathway for these cells. nih.gov Therefore, targeting both pathways simultaneously with compounds like furan-3-carboxamide (B1318973) derivatives can lead to a more potent anti-proliferative effect. nih.gov

For instance, in oral squamous cell carcinoma (OSCC) cell lines, combined treatment with EGFR and VEGFR inhibitors resulted in a more significant suppression of cell growth compared to single-agent therapy. nih.gov This enhanced effect was associated with a decrease in the phosphorylation levels of Akt, a key protein in a major cancer survival pathway. nih.gov

Induction of Cell Cycle Arrest and Apoptosis in Cellular Models

Furan-3-carboxamide derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell models. reactionbiology.com Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells, and its induction is a key goal of many cancer therapies. nih.gov

Certain anthra[2,3-b]furan-3-carboxamides, at low micromolar concentrations, cause an arrest in the G2/M phase of the cell cycle, which is then followed by apoptotic cell death. reactionbiology.com The cell cycle is a series of events that leads to cell division and replication. By arresting the cycle at a specific phase, these compounds prevent cancer cells from multiplying. nih.gov This cell cycle arrest is often a precursor to apoptosis. nih.gov

The induction of apoptosis by these compounds can occur through various signaling pathways. nih.gov For example, some compounds have been shown to increase the activity of caspases, which are key enzymes in the execution of apoptosis. nih.gov

Modulation of Tubulin Polymerization

Another important mechanism of action for some carboxamide derivatives is the modulation of tubulin polymerization. nih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cell's cytoskeleton and are crucial for cell division. nih.gov

Agents that interfere with tubulin polymerization can be classified as either microtubule-stabilizing or microtubule-destabilizing agents. nih.gov Certain pyrrole-based carboxamides have been found to inhibit tubulin polymerization, effectively acting as microtubule-destabilizing agents. nih.gov This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase and ultimately triggers apoptosis. nih.gov

Anti-metastatic Potentials: In Vitro Cell Migration and Invasion Studies

The spread of cancer cells from the primary tumor to other parts of the body, known as metastasis, is a major cause of cancer-related mortality. nih.govmdpi.com Several furan-3-carboxamide derivatives have demonstrated potential in inhibiting cancer cell migration and invasion in vitro. nih.govmdpi.com

Cell migration is a complex process involving the reorganization of the cell's actin cytoskeleton. mdpi.com Some carbazole (B46965) derivatives have been shown to inhibit the migration of metastatic breast cancer cells. mdpi.com These compounds can reduce the formation of actin-based cell extensions like invadopodia and filopodia, which are crucial for cell movement and invasion. mdpi.com

Furthermore, the inhibition of pathways like the one involving the S100A9 protein has been linked to anti-metastatic effects. nih.gov Tasquinimod, a quinoline-3-carboxamide, has been shown to interfere with the metastatic process by inhibiting the establishment of tumors in secondary sites. nih.gov This is achieved, in part, by upregulating thrombospondin 1, an anti-angiogenic protein, and downregulating genes involved in hypoxia and cell migration, such as VEGF and CXCR4. nih.gov

Antimicrobial Activities: Mechanistic Insights

In addition to their anticancer properties, furan-3-carboxamides also exhibit promising antimicrobial activities. nih.gov

Antibacterial Spectrum and Proposed Modes of Action

Furan-3-carboxamides have been shown to be effective against a range of bacteria. nih.gov For example, some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of action. ijabbr.com

The proposed modes of action for these compounds are varied. Some furan derivatives are thought to act by inhibiting essential bacterial enzymes. nih.gov For example, certain 3-carboxamide tetramic acids, designed by analogy with antibacterial natural products, have shown antibacterial activity. nih.gov While the precise mechanisms for all furan-3-carboxamides are still under investigation, their ability to target fundamental bacterial processes makes them an interesting area for the development of new antibiotics. nih.gov

Antifungal Efficacy and Cellular Targets

Furan-3-carboxamide derivatives have been identified as a promising class of antifungal agents. nih.gov Research into a series of these compounds has demonstrated significant in vitro activity against a variety of microorganisms, including yeasts and filamentous fungi. nih.gov The structural framework of furan-3-carboxamide is considered a key element for its fungicidal properties.

The development of these compounds often involves the synthesis from precursors like 3-trichloroacetyl furan, which is then reacted with nitrogen-containing compounds to form the final carboxamide structure. nih.gov While the precise cellular targets are a subject of ongoing investigation, the mechanism of action for many antifungal carboxamides involves the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. This inhibition disrupts the fungus's energy production, leading to cell death. For instance, studies on pyrazole-4-carboxamide derivatives, which share the carboxamide functional group, have shown that these compounds can destroy hyphal morphology and damage mitochondria.

Some furan-3-carboxamide derivatives have shown significant activity against pathogenic fungi such as Botrytis cinerea, Alternaria solani, Gibberella zeae, and Rhizoctorzia solani. nih.gov The efficacy of these compounds is often compared to commercial fungicides, with some derivatives exhibiting more potent control. nih.gov For example, certain coumarin-3-carboxamides, which feature a related structural motif, have displayed EC₅₀ values against Rhizoctorzia solani as low as 1.80 µg/mL. nih.gov

Anti-inflammatory and Analgesic Mechanisms (e.g., Cyclooxygenase Inhibition)

The anti-inflammatory and analgesic properties of many chemical compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov COX-1 is a constitutive enzyme involved in maintaining physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov

Compounds belonging to the furan-3-carboxamide class have been investigated for their potential anti-inflammatory activities. ontosight.ai While direct and extensive studies on N-cyclopentylfuran-3-carboxamide's COX inhibition are not widely published, the general mechanism for related anti-inflammatory agents involves blocking the active site of COX enzymes. This prevents the synthesis of prostaglandins, thereby reducing the inflammatory response and alleviating pain. nih.gov For example, a series of 1,3,5-triarylpyrazoline derivatives were found to be selective inhibitors of the COX-2 isozyme, with some compounds showing more potent anti-inflammatory activity than the well-known drug celecoxib. nih.gov The investigation into related heterocyclic structures provides a basis for understanding the potential anti-inflammatory mechanisms of furan-3-carboxamides.

Enzyme Inhibition Studies (e.g., Cathepsin K, P2X Receptors, CHK1)

The furan-carboxamide scaffold is a versatile template for designing inhibitors of various key enzymes implicated in human diseases.

Cathepsin K Inhibition: Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a major target for therapies against osteoporosis due to its critical role in bone resorption. nih.govnih.gov Carboxamide-containing compounds have been successfully developed as potent cathepsin K inhibitors. For instance, a furan-2-carboxylic acid derivative named OST-4077 was identified as a selective cathepsin K inhibitor with IC₅₀ values of 11 nM for human cathepsin K. nih.gov Similarly, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated, with compound H-9 showing an IC₅₀ of 0.08 µM against cathepsin K and demonstrating effective downregulation of the enzyme in cell-based assays. nih.gov These findings highlight the potential of the carboxamide moiety, including furan-based structures, in the design of anti-osteoporotic agents.

P2X Receptor Antagonism: P2X receptors, particularly the P2X7 receptor (P2X7R), are ATP-gated ion channels that play a significant role in inflammatory and pathological conditions. nih.gov Carboxamide derivatives have been explored as antagonists for these receptors. A study on quinoline-carboxamide and related series identified compounds with potent and selective inhibitory activity against the human P2X7R. nih.gov For example, one carboxamide derivative (1e) exhibited an IC₅₀ value of 0.457 µM. nih.gov These antagonists have potential applications in conditions where P2X7R is overexpressed, such as in certain cancers. nih.gov

CHK1 Inhibition: Checkpoint kinase 1 (CHK1) is a crucial mediator in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents. nih.gov Several carboxamide-based compounds have been developed as CHK1 inhibitors. A novel series of 2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamides was discovered to have a distinctive binding mode to the CHK1 hinge region, with optimized compounds showing IC₅₀ values in the single-digit nanomolar range. nih.gov Additionally, selenophene (B38918) derivatives of oxindole (B195798) containing an aminoalkylamide substituent have demonstrated excellent CHK1 inhibition with IC₅₀ values in the sub-nanomolar range. researchgate.net

Modulation of Purinergic Signaling Pathways and Receptor Antagonism

Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors (P1 and P2), is integral to a vast array of physiological and pathological processes, including inflammation and immune responses. nih.govnih.gov The P2X receptor family, being ATP-gated ion channels, are key players in this signaling cascade.

As detailed in the enzyme inhibition section, furan-carboxamide analogues and other carboxamide-containing molecules can act as potent antagonists of P2X receptors, particularly P2X3 and P2X7. nih.govnih.gov By blocking these receptors, these compounds can modulate the downstream effects of ATP signaling. For example, P2X3 and P2X2/3 receptor antagonists are being investigated for the treatment of chronic cough and other conditions mediated by sensory nerve activation. nih.gov The antagonism of P2X7R by carboxamide derivatives can interfere with its role in inflammation and cell death pathways, which is particularly relevant in oncology. nih.gov The ability of these compounds to selectively inhibit specific P2X receptor subtypes allows for targeted intervention in purinergic signaling pathways, offering a sophisticated approach to treating various diseases. nih.govnih.gov

Antimalarial Activity in In Vitro Parasite Cultures

The search for new antimalarial agents is critical due to the spread of drug-resistant Plasmodium falciparum strains. Carboxamide derivatives have emerged as a promising chemotype in this area. Specifically, a furan-3-carboxamide with an N-cyclopentyl substitution has been evaluated for its antimalarial efficacy. In a structure-activity relationship study of cyclopropyl (B3062369) carboxamides targeting the parasite's cytochrome b protein, the cyclopentyl variant was found to be 12-fold less active than the parent compound, with an EC₅₀ value of 1.2 μM. ontosight.ai

Other related furan-containing structures have also shown significant promise. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which include nitrofuran moieties, were screened against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. nih.gov One 5-nitrofuran derivative demonstrated potent activity against the 3D7 strain. nih.gov Furthermore, 3-furyl quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been identified as potent antimalarials, with eight compounds showing an IC₅₀ of less than 1 µM against the 3D7 strain. researchgate.net

The mechanism for some of these compounds involves the inhibition of hemozoin formation (β-hematin polymerization), a critical detoxification process for the parasite. nih.govunand.ac.id The data from these in vitro studies underscore the potential of furan-carboxamide and related scaffolds in the development of novel antimalarial drugs.

Table of Research Findings on Furan-Carboxamide Derivatives and Related Compounds

To interact with the table, you can sort the columns by clicking on the headers.

| Compound Class/Derivative | Biological Activity | Target/Mechanism | Key Findings (IC₅₀/EC₅₀/Efficacy) |

|---|---|---|---|

| This compound analogue | Antimalarial | Cytochrome b | EC₅₀: 1.2 μM ontosight.ai |

| Coumarin-3-carboxamides | Antifungal | Not specified | EC₅₀: 1.80 µg/mL (against R. solani) nih.gov |

| OST-4077 (Furan-2-carboxylic acid derivative) | Enzyme Inhibition | Cathepsin K | IC₅₀: 11 nM (human) nih.gov |

| Piperidine-3-carboxamide (H-9) | Enzyme Inhibition | Cathepsin K | IC₅₀: 0.08 µM nih.gov |

| Quinoline-carboxamide (1e) | Receptor Antagonism | P2X7 Receptor | IC₅₀: 0.457 µM nih.gov |

| Thiazole-4-carboxamides | Enzyme Inhibition | CHK1 | Potency in single-digit nM range nih.gov |

| 3-Furyl quinoxaline (B1680401) derivatives | Antimalarial | Not specified | IC₅₀: <1 µM (8 compounds) researchgate.net |

| (Z)-2-(nitrofuranmethylene)-3(2H)-benzofuranones | Antimalarial | β-hematin inhibition | Potent against 3D7 strain nih.gov |

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Cyclopentyl Moiety Modifications on Biological Activity

The N-substituent on the carboxamide group plays a critical role in determining the fungicidal activity and spectrum of related compounds. researchgate.net For N-phenylcarboxamides, the introduction of hydrophobic, branched alkyl groups at the ortho position of the N-phenyl ring has been shown to result in high and broad-spectrum fungicidal activity. researchgate.net This suggests that the size, shape, and lipophilicity of the substituent attached to the amide nitrogen are key determinants of biological efficacy.

In a related series of quinoxaline-2-carboxamides, derivatives with an N-benzyl group were generally found to possess greater antimycobacterial activity than their N-phenyl counterparts, highlighting the influence of the N-substituent's nature and flexibility. mdpi.com Extending the carbon bridge between the amide and a terminal phenyl ring from one to three carbons also influences biological activity. mdpi.com While direct modifications to the cyclopentyl group of N-cyclopentylfuran-3-carboxamide are not extensively detailed in the provided literature, these findings from analogous series underscore that altering the cyclopentyl ring—for instance, by changing its size (e.g., to cyclobutyl or cyclohexyl), introducing substituents, or replacing it with other alkyl or aryl groups—would be a critical strategy for optimizing target binding and potency.

| Carboxamide Series | N-Substituent Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-phenylcarboxamides | Introduction of hydrophobic, branched alkyl groups at the ortho position of the N-phenyl ring | Resulted in high and broad-spectrum fungicidal activity | researchgate.net |

| Quinoxaline-2-carboxamides | Replacement of N-phenyl with N-benzyl | N-benzyl derivatives showed generally higher antimycobacterial activity | mdpi.com |

| N-(biphenyl-2-yl)carboxamides | Replacement of a benzene (B151609) ring with a 2-substituted-3-thienyl group | The thienyl group acted as a bioisostere, maintaining fungicidal activity | researchgate.net |

Role of Furan (B31954) Ring Substituents on Activity Profiles and Selectivity

Systematic modification of the furan ring can enhance potency and efficacy. ijabbr.com For example, studies on furan derivatives have shown that 2,4-disubstituted compounds can exhibit superior antibacterial activity. ijabbr.com In a series of pyrazole (B372694) carboxamides, replacing a chloro substituent with a trifluoromethyl (CF3) group on the heterocyclic ring increased fungicidal activity against specific pathogens by a factor of 10 to 100. researchgate.net This demonstrates that the electronic properties of substituents are crucial for modulating biological action. Therefore, the strategic placement of electron-donating or electron-withdrawing groups on the furan ring of this compound could significantly alter its activity profile and selectivity. researchgate.netijabbr.com

| Heterocyclic Core | Substituent Modification | Effect on Activity/Property | Reference |

|---|---|---|---|

| Furan | Increased ring substitution | Favors epoxide formation over cis-enedione during metabolic oxidation | nih.govnih.gov |

| Furan | 2,4-disubstitution | Demonstrated superior antibacterial activity in certain derivatives | ijabbr.com |

| N-(biphenyl-2-yl) pyrazine-2-carboxamide | Replacement of Cl with CF3 on the pyrazine (B50134) ring | Increased activity against barley powdery mildew and wheat brown rust by 10-100x | researchgate.net |

| Furan Sulfonylhydrazones | Addition of an electron-withdrawing NO2 group | Resulted in the most effective inhibition of the hCA I isozyme | ijabbr.com |

Influence of Amide Linkage Modifications on Molecular Recognition and Interactions

The amide linkage is a cornerstone of molecular recognition in biological systems, primarily due to its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), as well as its rigid, planar geometry. Modifications to this linkage can have significant consequences for biological activity. Research into amide-modified RNA, where the natural phosphodiester backbone is replaced by an amide linkage (AM1), has shown that such a modification is an excellent structural mimic. nih.gov These non-ionic amide linkages cause only minor local conformational changes that are easily accommodated and can even enhance biological activity and specificity. nih.gov The amide carbonyl group can assume an orientation similar to that of a non-bridging phosphate-oxygen bond, potentially conserving key hydrogen bonding interactions. nih.gov

While this example comes from RNA chemistry, the principles are broadly applicable to small molecules like this compound. Altering the amide bond—for example, by creating isosteres that change its hydrogen bonding potential, conformational flexibility, or metabolic stability—can profoundly impact how the molecule interacts with its biological target. Studies on quinoxaline-2-carboxamides have also explored the effect of extending the linker between the core and the N-substituent, which effectively alters the spatial orientation and distance of the interacting moieties, demonstrating another way in which the region around the amide bond can be modified to tune activity. mdpi.com

Scaffold Hopping and Bioisosteric Replacements in Related Furan Carboxamides

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemical structures with improved properties while retaining the desired biological activity. nih.govresearchgate.net These methods involve replacing a core molecular framework or a functional group with another that has similar biological properties. nih.govresearchgate.netresearchgate.net

In the context of furan carboxamides, the furan ring itself is a candidate for bioisosteric replacement. A study on carboxamide fungicides demonstrated that replacing a phenyl group with a 2-substituted-3-thienyl group resulted in a functional bioisostere that maintained high activity. researchgate.net Conversely, replacing it with a 3-substituted-2-thienyl group led to lower activity, indicating that the geometry of the replacement is critical. researchgate.net Another clear example is the rational design of DNA gyrase B inhibitors, where furan, pyrrole, and thiophene-2-carboxamides were synthesized and evaluated, showing that these five-membered heterocycles can be interchangeable to a degree while targeting the same enzyme. nih.gov These examples suggest that the furan ring in this compound could be replaced with other heterocycles like thiophene (B33073), pyrrole, or even a pyrazole ring to potentially improve potency, alter selectivity, or secure novel intellectual property. researchgate.netbiosolveit.de

| Original Scaffold/Group | Bioisosteric Replacement | Compound Class / Target | Outcome | Reference |

|---|---|---|---|---|

| Furan | Pyrrole or Thiophene | Carboxamide derivatives targeting DNA gyrase B | Pyrrole and thiophene analogs were also effective inhibitors. | nih.gov |

| N-phenyl group | N-(2-substituted-3-thienyl) group | Carboxamide fungicides | The thienyl group acted as a successful bioisostere, maintaining fungicidal activity. | researchgate.net |

| N-phenyl group | N-(3-substituted-2-thienyl) group | Carboxamide fungicides | The isomeric thienyl group was not a good bioisostere, showing lower activity. | researchgate.net |

Rational Design Principles for Enhanced Target Selectivity and Potency

The rational design of more potent and selective furan carboxamide analogs hinges on the integration of the SAR principles discussed previously. A key strategy involves identifying a lead compound and systematically developing analogs to improve its activity. nih.gov For instance, the discovery of 4-((4-(furan-2-carboxamido)phenyl)amino)-4-oxobutanoic acid as a DNA gyrase B inhibitor led to the synthesis of 24 analogs, culminating in a compound with significantly improved potency. nih.gov

Key principles for the rational design of this compound analogs include:

N-Substituent Optimization: Systematically modify the cyclopentyl group to explore the effects of lipophilicity, sterics, and conformational restriction on target binding. This could involve changing ring size or introducing substituents. researchgate.net

Strategic Furan Substitution: Introduce electron-withdrawing or electron-donating groups onto the furan ring to enhance interactions with the target protein and modulate metabolic stability. researchgate.netijabbr.com

Bioisosteric Replacement: Employ scaffold hopping by replacing the furan ring with other heterocycles (e.g., thiophene, pyrrole, pyrazole) or replacing the cyclopentyl group with other lipophilic moieties to discover novel chemotypes with potentially superior properties. researchgate.netnih.gov

Computational Modeling: Utilize molecular modeling to predict how modifications might affect binding to a target protein. nih.gov This can help prioritize the synthesis of compounds that are most likely to succeed, thereby streamlining the design process.

By applying these principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop new compounds with enhanced potency and target selectivity.

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Furan (B31954) Ring System

The furan ring in N-cyclopentylfuran-3-carboxamide is the primary site for reactions that modify the heterocyclic core. Its reactivity is influenced by the electronic nature of the carboxamide substituent at the 3-position.

Electrophilic Aromatic Substitution Reactions

The furan ring is significantly more reactive towards electrophiles than benzene (B151609) due to its π-excessive nature. tudelft.nl Electrophilic aromatic substitution (EAS) on furan typically occurs preferentially at the C2 and C5 positions, which are electronically activated by the ring oxygen. tudelft.nl The directing effect of the C3-carboxamide group, which is an electron-withdrawing group, is expected to deactivate the furan ring towards electrophilic attack and direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C2 position. This is because the resonance structures of the intermediate carbocation (sigma complex) are more stabilized when the electrophile attacks at these positions relative to the C4 position. nih.gov

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on furan derivatives, although the high reactivity of the furan ring often necessitates the use of mild reagents and conditions to avoid polymerization or ring-opening side reactions. nih.gov For instance, nitration can be achieved using milder reagents like acetyl nitrate.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org However, the aromatic character of furan results in a lower reactivity compared to non-aromatic dienes, and the cycloaddition is often reversible. The presence of the electron-withdrawing carboxamide group at the C3-position is expected to decrease the reactivity of the furan ring as a diene in normal-electron-demand Diels-Alder reactions. nih.gov

Despite this, studies have shown that furoic acids and their derivatives can participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. nih.govrsc.org The reaction of 3-furoic acid with maleimides has been shown to be both kinetically and thermodynamically favored. rsc.org It is anticipated that this compound would exhibit similar reactivity. The use of water as a solvent can significantly enhance the rate of these reactions. nih.gov

| Furan Derivative | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Furoic acids | Maleimides | Aqueous, mild conditions | 7-Oxabicyclo[2.2.1]heptene adducts | nih.gov |

| 3-Furoic acid | Maleimides | Dimethyl formamide (B127407) or water | 7-Oxabicyclo[2.2.1]heptene adducts | rsc.org |

| 2,5-Dimethylfuran | Ethylene | Harsh conditions | p-Xylene (after dehydration) | nih.gov |

| Furfural derivatives | Maleimides | Mild, neat or in solution | 7-Oxabicyclo[2.2.1]heptene adducts | tudelft.nl |

Transition Metal-Catalyzed Functionalizations (e.g., Alkylation, Arylation)

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the C-H functionalization of furan rings. Palladium-catalyzed direct arylation is a notable example, allowing for the formation of C-C bonds at specific positions of the furan ring. electronicsandbooks.comnih.gov For furan-2-carboxamides, the regioselectivity of arylation (C3 vs. C5) can be controlled by the choice of base. researchgate.net In the case of this compound, palladium-catalyzed arylation would be expected to occur at the C2 and C5 positions. electronicsandbooks.com

Rhodium(III)-catalyzed C-H activation has also emerged as a versatile method for the synthesis and functionalization of furans. nih.govnih.gov These reactions can tolerate a wide range of functional groups and enable the construction of complex molecular scaffolds. nih.govnih.gov The carboxamide group in this compound can potentially act as a directing group in such transformations, guiding the metal catalyst to activate a specific C-H bond, likely at the C2 position.

| Furan Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Furan derivatives | Aryl bromides | [Pd(C3H5)Cl]2 / Tedicyp | 5-Arylated furans | electronicsandbooks.com |

| Furan | Aryl chlorides | Pd(OAc)2 / 2-(dicyclohexylphosphino)biphenyl | Arylated furans | nih.gov |

| Furan-2-carboxamides | Aryl bromides | Pd(OAc)2 / Cs2CO3 | C3-Arylated furans | researchgate.net |

| Enamides | Internal alkynes | Rh(III) catalyst | Pyrroles | nih.gov |

Transformations at the Carboxamide Functionality

The N-cyclopentylcarboxamide group offers several avenues for derivatization, independent of the furan ring's reactivity.

Hydrolysis and Transamidation Reactions

Amides are generally stable functional groups, and their hydrolysis to the corresponding carboxylic acid and amine requires forcing conditions, such as heating with strong acids or bases. organic-chemistry.orgnih.gov Acid-catalyzed hydrolysis of this compound would yield furan-3-carboxylic acid and cyclopentylammonium ions. organic-chemistry.org Alkaline hydrolysis, on the other hand, would produce the carboxylate salt and cyclopentylamine. organic-chemistry.org Interestingly, in non-aqueous conditions, the rate of alkaline hydrolysis of amides can be enhanced with increasing lipophilicity, suggesting that tertiary amides can be cleaved more readily than primary or secondary amides under these specific conditions. researchgate.netnih.gov

Transamidation, the conversion of one amide into another by reaction with an amine, is a challenging but valuable transformation. Metal-free transamidation methods have been developed for secondary amides, often involving activation of the amide nitrogen. nih.govmasterorganicchemistry.com For instance, activation with a Boc group followed by reaction with an amine can lead to the corresponding transamidated product. nih.gov These methods could potentially be applied to this compound to introduce different N-substituents.

Reduction and Oxidation Reactions of the Amide Group

The reduction of amides is a common transformation that typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing primary, secondary, and tertiary amides to their corresponding amines. nih.govwikipedia.orgbyjus.com The reduction of this compound with LiAlH₄ would be expected to yield N-cyclopentyl(furan-3-yl)methanamine. The reaction proceeds through the formation of an iminium ion intermediate which is then further reduced. nih.gov

The oxidation of amides is a less common but synthetically useful transformation. The oxidation of a secondary amide like this compound could potentially lead to an imide or other oxidized products, depending on the reagent and reaction conditions. However, amides are generally inert towards many common oxidizing agents. rsc.org More specialized methods, often involving transition metal catalysts or hypervalent iodine reagents, are typically required to effect the oxidation of the C-H bond alpha to the nitrogen of the amide. nih.gov

Reactivity of the N-Cyclopentyl Group and Ring Manipulations

The chemical reactivity of the N-cyclopentyl group in this compound is primarily centered around transformations of the saturated carbocyclic ring. While the furan and amide moieties represent the more reactive components of the molecule, the cyclopentyl group can undergo specific reactions, typically requiring more forcing conditions or targeted catalytic systems. Research in this area is less extensive compared to the derivatization of the furan ring or modifications of the amide linkage. However, general principles of cycloalkane chemistry can be applied, with the amide functionality potentially exerting directing or influencing effects.

Investigations into the reactivity of the N-cyclopentyl group itself are not widely documented in the scientific literature for this compound specifically. However, broader studies on N-cycloalkyl amides and cycloalkanes provide insights into potential derivatization pathways. These reactions generally fall into two main categories: functionalization of the cyclopentyl ring through C-H activation and manipulations involving the cleavage or expansion of the ring structure.

One potential avenue for derivatization is the direct functionalization of the C-H bonds of the cyclopentyl ring. While challenging due to the inert nature of sp³ C-H bonds, advances in catalysis have provided methods for such transformations. For instance, transannular C-H arylation has been demonstrated on various cycloalkane carboxylic acids, suggesting that with appropriate directing groups or catalysts, similar functionalization might be achievable on the N-cyclopentyl ring of an amide. nih.gov

Ring manipulation reactions offer another pathway for derivatization, leading to more significant structural changes. These can include ring-opening, expansion, or contraction. For example, methods exist for the ring-opening of unstrained cyclic amines, which could potentially be adapted for N-cyclopentyl amides under specific conditions. nih.gov Similarly, ring expansion reactions, while more commonly studied for smaller rings like cyclopropanes, represent a theoretical possibility for modifying the cyclopentyl scaffold. nih.gov

It is important to note that the reaction conditions for such transformations would need to be carefully selected to avoid competing reactions at the more labile furan ring or amide bond. The following table summarizes potential, though not specifically demonstrated, reaction types for the N-cyclopentyl group based on general reactivity patterns of cycloalkanes and N-substituted amides.

| Reaction Type | Potential Reagents/Conditions | Expected Transformation | General Applicability Notes |

| C-H Halogenation | N-Halosuccinimides (e.g., NBS, NCS), light or radical initiator | Introduction of a halogen atom onto the cyclopentyl ring | Generally non-selective on a simple cycloalkane; the amide group may direct the reaction to a limited extent. chemrxiv.orgresearchgate.netchemrxiv.org |

| C-H Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃), catalytic oxidation (e.g., with metal catalysts) | Introduction of hydroxyl or carbonyl groups | Harsh conditions may lead to degradation of the furan ring. Milder, catalytic methods would be preferred. researchgate.net |

| Ring-Opening Hydrogenolysis | H₂, metal catalyst (e.g., Pd, Pt, Rh), high pressure/temperature | Cleavage of a C-C bond in the cyclopentyl ring to form an acyclic amide | Requires significant energy input and may also affect the furan ring. |

| Ring Expansion | Diazomethane insertion, Tiffeneau-Demjanov rearrangement precursors | Conversion of the cyclopentyl ring to a cyclohexyl ring | Would require prior functionalization of the cyclopentyl ring. |

Detailed experimental studies on this compound that specifically explore these derivatization pathways for the N-cyclopentyl group are scarce. The majority of published research involving this and similar molecules focuses on the synthesis and modification of other parts of the molecular structure. Therefore, the reactivity described here is largely based on extrapolation from the known chemistry of related functional groups and molecular scaffolds.

Potential Applications and Future Research Directions

Development as Chemical Biology Probes for Mechanistic Elucidation

The furan-2-carboxamide scaffold has been investigated for its potential to modulate biological processes, such as bacterial communication. A study on a library of furan-2-carboxamides revealed their ability to inhibit biofilm formation in Pseudomonas aeruginosa. nih.gov This activity suggests that these compounds may interfere with quorum sensing pathways. nih.gov By analogy, N-cyclopentylfuran-3-carboxamide could be developed as a chemical probe to investigate similar or different biological mechanisms. Its distinct cyclopentyl group may confer specific binding properties, allowing for the targeted exploration of protein-ligand interactions and the elucidation of complex biological pathways.

Exploration as Ligands in Coordination Chemistry and Materials Science

The furan (B31954) ring and the amide group both contain heteroatoms with lone pairs of electrons, making them potential coordination sites for metal ions. tandfonline.comnsu.ru Carboxamide ligands, in general, are known to form stable complexes with a variety of transition metals. researchgate.net These complexes can exhibit interesting magnetic, electronic, and catalytic properties. Research on furan-2-carboxamide and thiophene-2-carboxamide has shown that they coordinate to Co(II), Ni(II), and Cu(II) through the amide oxygen. tandfonline.com It is plausible that this compound could act as a mono- or bidentate ligand, with the potential for the furan oxygen to also participate in coordination. The resulting metal complexes could have applications in materials science, for instance, in the development of novel polymers or functional materials. Furan-based compounds have been used to synthesize bio-based polyimides, suggesting a potential role for derivatives like this compound in creating more sustainable plastics. mdpi.comnih.gov

Utility in Catalysis and Organic Transformations

Furan derivatives are valuable platform chemicals that can be derived from biomass and catalytically upgraded to a variety of useful products. nih.govfrontiersin.org The furan ring itself can participate in various organic transformations. While direct catalytic applications of this compound are yet to be explored, the furan scaffold is known to undergo reactions such as cycloadditions. acs.org Furthermore, the amide functional group can direct or participate in catalytic reactions. The synthesis of furan derivatives is an active area of research, with methods being developed for their efficient production. nih.govijsrst.com The development of catalytic pathways for the synthesis and functionalization of this compound could be a fruitful area of research.

Agrochemical Applications: Herbicide, Fungicide, and Insecticide Mechanistic Studies

Furan-containing compounds have shown promise in the agrochemical sector. A study of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides revealed that some derivatives exhibit significant herbicidal and antifungal activities. researchgate.net For instance, certain compounds showed strong inhibition against the weed Digitaria sanguinalis and the fungus Sclerotinia sclerotiorum. researchgate.net The broader class of furan derivatives has been investigated for a range of biological activities, including as insecticides. ijabbr.com The lipophilic nature of the cyclopentyl group in this compound might enhance its ability to penetrate cell membranes of pests or fungi, potentially leading to improved efficacy. Mechanistic studies would be crucial to understand how such a compound might exert its effects, for example, by inhibiting specific enzymes or disrupting cellular processes.

Table 1: Representative Biological Activities of Furan Carboxamide Derivatives in Agrochemical Research

| Compound Class | Target Organism | Observed Activity | Reference |

| N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides | Digitaria sanguinalis (weed) | Herbicidal | researchgate.net |

| N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides | Sclerotinia sclerotiorum (fungus) | Antifungal | researchgate.net |

| General Furan Derivatives | Various Insects | Insecticidal | ijabbr.com |

Emerging Therapeutic Target Exploration (Strictly Non-Clinical)

A significant body of research points to the potential of furan carboxamides in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer properties. ontosight.aiontosight.ai For example, some furan-3-carboxamides have demonstrated in vitro antimicrobial activity against a panel of microorganisms. nih.gov Other studies on anthra[2,3-b]furan-3-carboxamides have revealed potent antiproliferative activity against several cancer cell lines. nih.gov The mechanism of action for some of these compounds involves the inhibition of key cellular targets like topoisomerases and protein kinases. nih.gov Given these precedents, this compound represents a scaffold that could be explored for its interaction with various non-clinical therapeutic targets.

Table 2: Examples of Non-Clinical Therapeutic Potential of Furan Carboxamide Scaffolds

| Compound Scaffold | Biological Activity | Potential Mechanism of Action | Reference |

| Furan-3-carboxamides | Antimicrobial | Not specified | nih.gov |

| Anthra[2,3-b]furan-3-carboxamides | Anticancer | Topoisomerase and protein kinase inhibition | nih.gov |

| Furan-2-carboxamides | Anti-inflammatory, Anticancer, Neuroprotective | Target-dependent | ontosight.ai |

| Furan derivatives | Anticancer | Tubulin polymerization inhibition | nih.gov |

Advanced Synthetic Method Development and Flow Chemistry Applications

The synthesis of amides is a fundamental transformation in organic chemistry, and the development of more efficient and sustainable methods is an ongoing goal. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including improved safety, scalability, and reaction control. researchgate.netdurham.ac.uk The synthesis of heterocyclic compounds, including amides, has been successfully demonstrated using flow chemistry techniques. durham.ac.ukuc.pt Developing a robust and scalable synthesis for this compound, potentially utilizing flow chemistry, would be a valuable endeavor. This could involve the continuous formation of the furan ring followed by amidation in a sequential flow process.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the process of drug discovery and materials science. These computational tools can be employed to predict the properties of novel compounds, design new molecules with desired activities, and optimize synthetic routes. In the context of this compound, AI and ML could be used to:

Predict Biological Activity: By training models on existing data for other furan carboxamides, it may be possible to predict the potential therapeutic or agrochemical activities of the N-cyclopentyl derivative.

Identify Potential Targets: AI algorithms can analyze biological data to suggest potential protein targets for which this compound might have a high binding affinity.

Optimize Molecular Structure: Generative AI models could be used to design novel analogs of this compound with improved properties, such as enhanced efficacy or reduced off-target effects.

Plan Synthetic Routes: Retrosynthesis AI programs can propose efficient and practical synthetic pathways for the compound and its derivatives.

The integration of these in silico methods with experimental validation represents a powerful approach to unlocking the full potential of this compound and other novel chemical entities.

Q & A

Q. Optimization Factors :

- Temperature : Lower temperatures (0–25°C) reduce side reactions during amide bond formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : Palladium catalysts improve coupling reaction yields .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identifies protons and carbons in the cyclopentyl, furan, and carboxamide groups. For example, the furan ring protons appear as distinct doublets (δ 6.5–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns and assigns stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretching (~1650–1700 cm⁻¹) of the carboxamide group .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (if crystalline) or IR .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Dynamic NMR Studies : Analyze temperature-dependent spectra to detect conformational exchange .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

- Molecular Descriptors : Use tools like PubChem to calculate logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity .

- ADMET Prediction : Software such as SwissADME or ADMETLab2.0 estimates absorption, metabolism, and toxicity:

Advanced: How should enzymatic interaction studies be designed for this compound?

- Binding Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for target enzymes .

- Kinetic Studies : Monitor enzyme inhibition (e.g., IC₅₀ determination) under varied pH and temperature conditions .

- Molecular Docking : Simulate binding modes using AutoDock Vina or Schrödinger Suite to identify key interactions (e.g., hydrogen bonds with the carboxamide group) .

Basic: What purification techniques are effective for isolating this compound post-synthesis?

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates by polarity .

- Recrystallization : Use solvents like ethanol or acetonitrile to improve purity (>95%) .

- HPLC : Reverse-phase C18 columns for final polishing, especially if chiral impurities are present .

Advanced: How can reaction kinetics of amide-related transformations be systematically analyzed?

- In Situ Monitoring : Employ ReactIR or NMR to track intermediate formation and reaction progress .

- Rate Law Determination : Vary concentrations of reactants (e.g., cyclopentylamine) to establish kinetic order .

- Activation Energy Calculation : Use Arrhenius plots from rate constants measured at different temperatures .

Advanced: What strategies ensure stereochemical control during synthesis?

- Chiral Catalysts : Use asymmetric catalysts (e.g., BINAP-Pd complexes) for enantioselective cyclopentyl group attachment .

- Protecting Groups : Temporarily block reactive sites (e.g., amine in cyclopentylamine) to prevent racemization .

- Crystallization-Induced Asymmetric Transformation : Promote selective crystallization of one enantiomer .

Basic: What solubility and stability considerations are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.